The synthesis of 3-(3-Iodopropyl)-3H-benzothiazol-2-one can be achieved through several methods, often involving the reaction of benzothiazole derivatives with iodinated alkyl chains. One common approach involves the following steps:
The molecular structure of 3-(3-Iodopropyl)-3H-benzothiazol-2-one can be analyzed through various spectroscopic techniques:
3-(3-Iodopropyl)-3H-benzothiazol-2-one can participate in various chemical reactions:
The mechanism of action for 3-(3-Iodopropyl)-3H-benzothiazol-2-one largely depends on its biological targets:
Studies have shown that modifications on the benzothiazole core significantly affect biological activity, suggesting a structure-activity relationship that could guide future drug design.
The physical and chemical properties of 3-(3-Iodopropyl)-3H-benzothiazol-2-one are crucial for understanding its behavior in different environments:
The compound should be stored away from light and moisture to prevent degradation, particularly due to potential hydrolysis of the carbonyl group.
The applications of 3-(3-Iodopropyl)-3H-benzothiazol-2-one span various fields:
The benzothiazolone scaffold is a structurally versatile heterocycle featuring a benzene ring fused to a thiazolone unit. This core serves as a "privileged pharmacophore" due to its proven capacity to bind diverse biological targets with high affinity. The molecule’s coplanar conformation facilitates π-π stacking interactions with aromatic residues in enzyme active sites or receptor subdomains, while the thiazolone ring’s carbonyl and thioamide groups offer hydrogen-bonding sites [1] [8]. Marketed drugs leveraging this scaffold (e.g., riluzole for ALS and zopolrestat for aldose reductase inhibition) underscore its therapeutic relevance. The core’s synthetic tractability—achievable via acid/base-catalyzed condensation of 2-aminothiophenols with aldehydes or microwave-assisted cyclization—further enables rapid derivatization [1].
Table 1: Bioactive Benzothiazolone Derivatives
Compound | Therapeutic Application | Key Structural Features |
---|---|---|
Riluzole | ALS treatment | 6-Trifluoromethoxy substitution |
Zopolrestat | Aldose reductase inhibition | Carboxymethyl linker |
3-(3-Iodopropyl)-3H-benzothiazol-2-one | Investigational (CNS targets) | 3-Iodopropyl chain, unsubstituted core |
The 3-iodopropyl moiety at the N3 position is a strategic design element enabling covalent and non-covalent target interactions. The iodoalkyl chain acts as:
Electron-donating dimethoxy groups at the 7,8-positions significantly alter the benzothiazolone core’s electronic profile:
Docking and molecular dynamics simulations reveal distinct binding modalities for 3-(3-iodopropyl)-3H-benzothiazol-2-one at CNS targets:
Table 2: Computed Binding Parameters for Key Targets
Target | Binding Mode | ΔG (kcal/mol) | Key Interactions |
---|---|---|---|
Dopamine D₃ receptor | Allosteric (covalent) | –9.8 | Covalent bond: I-Cys³⁵⁷; H-bond: C=O...Tyr³⁶³ |
Muscarinic M₁ receptor | Orthosteric (non-covalent) | –8.2 | π-π: Benzothiazole...Trp¹⁵⁷; H-bond: N-H...Asp³⁰⁸ |
Kinase CK1δ | ATP-competitive | –7.5 | H-bond: C=O...Lys⁴⁴; halogen bond: I...Glu⁵⁵ |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9